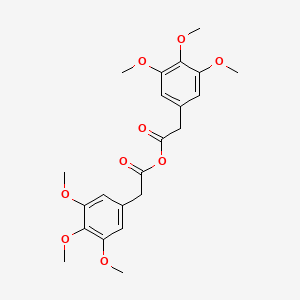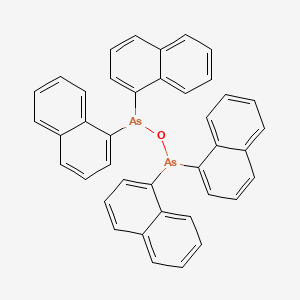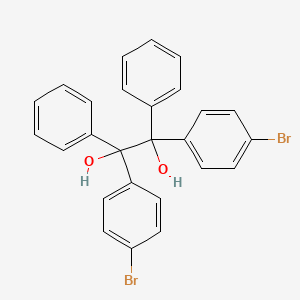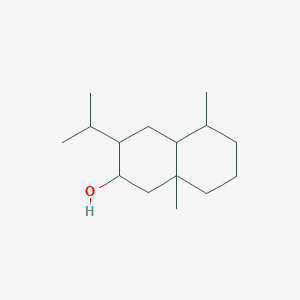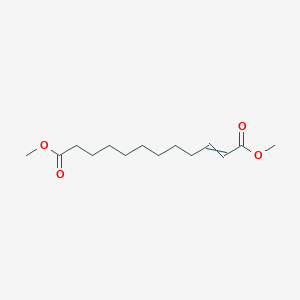
Dimethyl dodecenediate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl dodecenediate can be synthesized through the esterification of dodecanedioic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of methanol, allowing the reaction to proceed to completion .
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing of the reactants. The product is then purified through distillation to remove any unreacted methanol and other impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl dodecenediate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed to yield dodecanedioic acid and methanol.
Reduction: Reduction of this compound can produce dodecanediol.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Hydrolysis: Dodecanedioic acid and methanol.
Reduction: Dodecanediol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl dodecenediate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other organic compounds.
Biology: Studied for its potential use in biodegradable polymers and other environmentally friendly materials.
Medicine: Investigated for its potential use in drug delivery systems and other pharmaceutical applications.
Industry: Used in the production of synthetic musk fragrances and other specialty chemicals.
Mécanisme D'action
The mechanism of action of dimethyl dodecenediate involves its ability to undergo esterification and hydrolysis reactions. These reactions allow it to act as an intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl adipate: Another dimethyl ester, but derived from adipic acid.
Dimethyl sebacate: A dimethyl ester of sebacic acid.
Dimethyl succinate: A dimethyl ester of succinic acid.
Uniqueness
Dimethyl dodecenediate is unique due to its longer carbon chain compared to other similar compounds. This longer chain length imparts different physical and chemical properties, making it suitable for specific applications such as the synthesis of long-chain polymers and specialty chemicals .
Propriétés
Numéro CAS |
13038-20-5 |
|---|---|
Formule moléculaire |
C14H24O4 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
dimethyl dodec-2-enedioate |
InChI |
InChI=1S/C14H24O4/c1-17-13(15)11-9-7-5-3-4-6-8-10-12-14(16)18-2/h9,11H,3-8,10,12H2,1-2H3 |
Clé InChI |
XKZYDAGFYXSVFG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)
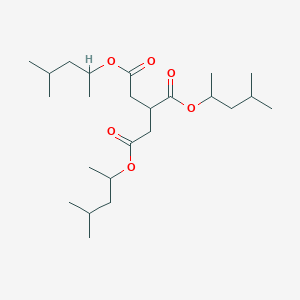
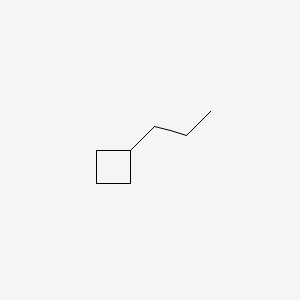

![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)

![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
